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Abstract
This technical guide provides a comprehensive overview of the antidepressant agent

tranylcypromine. It details the serendipitous discovery and historical development of this potent

monoamine oxidase inhibitor, from its initial synthesis as an amphetamine analog to its

establishment as a therapeutic agent for treatment-resistant depression. The document

outlines the chemical synthesis of tranylcypromine, presenting a detailed protocol for its

preparation. Furthermore, it delves into the intricate pharmacological mechanisms of

tranylcypromine, focusing on its primary action as an irreversible inhibitor of monoamine

oxidase A and B, and its more recently discovered role as an inhibitor of lysine-specific

demethylase 1. Key experimental data and clinical findings are summarized in structured tables

for clarity and comparative analysis. Methodologies of pivotal experiments are described to

provide a deeper understanding of the research that has shaped our knowledge of this

complex drug. Finally, signaling pathways and experimental workflows are visualized using

diagrams to facilitate a clear and concise understanding of the core concepts.

Historical Development
The journey of tranylcypromine from a chemical curiosity to a powerful antidepressant is a

compelling narrative of pharmacological discovery.
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1948: Initial Synthesis: Tranylcypromine, chemically known as (±)-trans-2-phenylcyclopropyl-

1-amine, was first synthesized in 1948.[1] It was originally developed as a structural analog

of amphetamine, with the goal of creating a novel central nervous system stimulant.[2][3]

Early Investigations: Initial clinical investigations in the 1950s did not focus on depression.

Instead, tranylcypromine was explored as a potential nasal decongestant, a therapeutic

avenue where it ultimately proved to be ineffective.[2][3][4]

1959: Discovery of MAOI Activity: A pivotal moment in the history of tranylcypromine

occurred in 1959 with the serendipitous discovery of its potent monoamine oxidase (MAO)

inhibiting properties.[1][5] This finding was significant as tranylcypromine was a non-

hydrazine derivative, distinguishing it from earlier MAOIs like iproniazid and phenelzine, and

suggesting a potentially more favorable safety profile.[5][6]

1960-1961: Introduction as an Antidepressant: Following the discovery of its MAOI activity,

tranylcypromine was rapidly developed for psychiatric indications. It was introduced in the

United Kingdom in 1960 and subsequently approved by the U.S. Food and Drug

Administration (FDA) in 1961, marketed under the brand name Parnate.[1][5]

1964: Market Withdrawal and Reintroduction: The early clinical use of tranylcypromine was

marred by reports of severe hypertensive crises, some of which were fatal, in patients who

consumed tyramine-rich foods such as aged cheeses.[7][8] This led to its temporary

withdrawal from the U.S. market in 1964. However, after the "cheese reaction" was

understood and dietary restrictions were established, it was reintroduced later the same year

with more stringent warnings and labeling.[1][7]

Decline and Resurgence: The advent of tricyclic antidepressants (TCAs) and later, selective

serotonin reuptake inhibitors (SSRIs), with their more favorable side effect profiles and lack

of dietary restrictions, led to a significant decline in the use of tranylcypromine.[9] However, it

has maintained a crucial role in psychiatry for the treatment of severe, atypical, and

treatment-resistant depression where other antidepressants have failed.[10][11][12]

Modern Research: LSD1 Inhibition: In recent years, research has unveiled a novel

mechanism of action for tranylcypromine: the inhibition of lysine-specific demethylase 1

(LSD1), an enzyme involved in epigenetic regulation.[1] This discovery has opened new
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avenues of investigation for tranylcypromine and its derivatives in the treatment of various

cancers.[1]

Chemical Synthesis
Tranylcypromine is a synthetic compound belonging to the phenethylamine class. Its rigid

cyclopropane ring is a key structural feature.

General Method of Synthesis
A common laboratory synthesis of racemic (±)-trans-2-phenylcyclopropan-1-amine starts from

trans-cinnamic acid. The key steps are outlined below.

Experimental Protocol:

Step 1: Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid:

Reagents and Conditions: trans-Cinnamic acid is reacted with a diazomethane solution in

the presence of a copper catalyst. Alternatively, a Simmons-Smith reaction using

diiodomethane and a zinc-copper couple can be employed. A more modern approach

involves the reaction of ethyl diazoacetate with styrene followed by hydrolysis.[13]

Step 2: Conversion to the Acid Chloride:

Reagents and Conditions: The resulting trans-2-phenylcyclopropanecarboxylic acid is then

treated with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like benzene to

yield the corresponding acid chloride.[13]

Step 3: Curtius Rearrangement:

Reagents and Conditions: The acid chloride is reacted with sodium azide (NaN₃) to form

an acyl azide.[13] This intermediate is then heated in an inert solvent (Curtius

rearrangement) to produce an isocyanate.

Step 4: Hydrolysis to Tranylcypromine:

Reagents and Conditions: The isocyanate is hydrolyzed with a strong acid, such as

hydrochloric acid, followed by neutralization with a base, such as sodium hydroxide, to
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yield (±)-trans-2-phenylcyclopropyl-1-amine (tranylcypromine).[13]

A patented method describes a synthesis route starting from a substituted aromatic ketone,

proceeding through a series of reactions including substitution, copper hydrogen catalysis, and

reduction with zinc or iron powder to form a tranylcypromine intermediate.[14]

Pharmacological Mechanism of Action
Tranylcypromine exerts its antidepressant effects through multiple pharmacological actions,

primarily centered on the modulation of monoamine neurotransmitters.

Monoamine Oxidase Inhibition
The principal mechanism of action of tranylcypromine is the irreversible and non-selective

inhibition of monoamine oxidase (MAO).[5] MAO is an enzyme responsible for the degradation

of monoamine neurotransmitters. There are two main isoforms of MAO:

MAO-A: Primarily metabolizes serotonin, norepinephrine, and dopamine.

MAO-B: Primarily metabolizes dopamine and phenylethylamine.

By irreversibly binding to and inactivating both MAO-A and MAO-B, tranylcypromine leads to a

significant increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine

in the brain.[5] This enhancement of monoaminergic neurotransmission is believed to be the

primary driver of its antidepressant effects. Although it inhibits both isoforms, some evidence

suggests a slight preference for MAO-B.[5]

Lysine-Specific Demethylase 1 (LSD1) Inhibition
More recently, tranylcypromine has been identified as a potent inhibitor of Lysine-Specific

Demethylase 1 (LSD1), a flavin-dependent enzyme that plays a crucial role in epigenetic

regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[1][15] The

inhibition of LSD1 by tranylcypromine leads to alterations in gene expression. While the clinical

relevance of this action to its antidepressant effects is still under investigation, it has spurred

significant research into the use of tranylcypromine and its derivatives as potential anti-cancer

agents, as LSD1 is often overexpressed in various tumors.[1]
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Other Pharmacological Actions
At higher therapeutic doses, tranylcypromine may also exhibit weak norepinephrine reuptake

inhibition and dopamine-releasing properties, which may contribute to its stimulant-like effects.

[5] It is also known to inhibit the cytochrome P450 enzyme CYP2A6.[5]

Quantitative Data
The following tables summarize key quantitative data related to the pharmacology and clinical

use of tranylcypromine.

Table 1: Pharmacokinetic and Pharmacodynamic Properties

Parameter Value Reference(s)

Bioavailability ~50% [5]

Time to Peak Plasma

Concentration
1-2 hours [5]

Elimination Half-Life ~2.5 hours [5]

Duration of MAO Inhibition Several days to weeks [5]

LSD1 Inhibition (IC₅₀) < 2 µM [5]

MAO-A Inhibition (IC₅₀)
0.5 µM (for an alkyne-

derivatized probe)
[16]

MAO-B Inhibition (IC₅₀)
2.3 µM (for an alkyne-

derivatized probe)
[16]

Usual Adult Dose 30-60 mg/day [17]

Table 2: Clinical Efficacy in Treatment-Resistant Depression
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Study Comparison Outcome Reference(s)

Nolen (1989)
Open comparison with

L-5-HTP

Effective in 26 out of

45 patients
[11]

Nolen (1989)

Double-blind

comparison with

nomifensine

Superior to

nomifensine
[11]

Meta-analysis (Ricken

et al., 2017)
Placebo Superior to placebo [2]

Meta-analysis (Ricken

et al., 2017)

Other antidepressants

(TCAs, other MAOIs)
Equal efficacy [2]

Methodologies of Key Experiments
The understanding of tranylcypromine's effects has been built upon numerous preclinical and

clinical studies. Below are summaries of the methodologies employed in key types of

investigations.

Assessment of MAO Inhibition in Humans
Objective: To determine the onset, extent, and duration of MAO inhibition by tranylcypromine

in healthy volunteers.

Methodology:

Subjects: A small cohort of healthy volunteers.

Dosing: Administration of escalating daily doses of tranylcypromine over a period of

several weeks (e.g., 10, 15, 20, and 25 mg/day).

Measurements:

Urinary Tryptamine Excretion: Tryptamine is a substrate of MAO. Increased urinary

excretion of tryptamine serves as a biomarker for MAO inhibition. Urine samples are

collected at baseline and throughout the study for analysis.[18][19]
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Blood Pressure Response to Tyramine: A tyramine challenge test is performed.

Increasing doses of intravenous tyramine are administered to determine the dose

required to produce a specific increase in systolic blood pressure. Increased sensitivity

to tyramine indicates MAO-A inhibition in the gut and liver.[18]

Blood Pressure Response to Norepinephrine: The pressor response to intravenous

norepinephrine is measured to assess for any changes in adrenergic sensitivity.[18]

Data Analysis: The dose-response curves for tyramine and norepinephrine are analyzed.

The pharmacodynamic half-life of MAO inhibition is calculated based on the recovery of

urinary tryptamine levels and tyramine sensitivity after discontinuation of the drug.[18]

Clinical Trials in Treatment-Resistant Depression
Objective: To evaluate the efficacy and safety of tranylcypromine in patients with major

depressive disorder who have not responded to other antidepressant treatments.

Methodology:

Study Design: Typically a randomized, double-blind, controlled clinical trial.[11]

Participants: Adult patients diagnosed with major depressive disorder who have failed to

respond to at least one (and often multiple) adequate trials of other antidepressants (e.g.,

SSRIs, TCAs).

Intervention:

Treatment Group: Receives tranylcypromine, with the dose titrated up to a therapeutic

level (e.g., 30-60 mg/day).

Control Group: May receive a placebo or an active comparator (e.g., another

antidepressant).[2]

Duration: The treatment period typically lasts for several weeks (e.g., 6-12 weeks).

Outcome Measures:
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Primary: Change from baseline in a standardized depression rating scale, such as the

Hamilton Depression Rating Scale (HDRS) or the Montgomery-Åsberg Depression

Rating Scale (MADRS).

Secondary: Response rates (e.g., ≥50% reduction in HDRS score), remission rates

(e.g., HDRS score ≤7), and measures of safety and tolerability.

Dietary and Medication Restrictions: All participants are educated on and required to

adhere to a tyramine-restricted diet and avoid concomitant use of contraindicated

medications.

Data Analysis: Statistical comparison of the change in depression scores and

response/remission rates between the treatment and control groups.

In Vitro Assessment of LSD1 Inhibition
Objective: To determine the inhibitory activity of tranylcypromine against the LSD1 enzyme.

Methodology:

Enzyme Source: Recombinant human LSD1 enzyme.

Assay Principle: An enzyme inhibition assay is performed. A common method is a

coupled-peroxidase assay where the hydrogen peroxide produced by the demethylation

reaction is detected colorimetrically or fluorometrically.

Procedure:

The LSD1 enzyme is incubated with a histone H3 peptide substrate (e.g., H3K4me1 or

H3K4me2).

Varying concentrations of tranylcypromine are added to the reaction.

The reaction is initiated, and the rate of product formation is measured over time.

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the

enzyme activity against the logarithm of the tranylcypromine concentration.
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Caption: Signaling pathways of tranylcypromine.

Experimental Workflow: Clinical Trial for Treatment-
Resistant Depression
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Caption: Workflow of a tranylcypromine clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1198010?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

